(2E)-2-Methyl-3-{3-[(trifluoromethyl)sulfanyl]phenyl}prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BM-1074 is a potent and specific inhibitor of B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra large (Bcl-xL) proteins. These proteins are members of the Bcl-2 family, which play a crucial role in regulating apoptosis, or programmed cell death. BM-1074 has shown significant potential in inhibiting the growth of cancer cells, making it a promising candidate for cancer therapy .
準備方法
BM-1074 is synthesized through extensive modifications of a pyrrole core structure. The synthetic route involves binding the compound to Bcl-2 and Bcl-xL proteins with high affinity, achieving inhibitory activity against various small-cell lung cancer cell lines . The specific reaction conditions and industrial production methods are proprietary and not publicly disclosed.
化学反応の分析
BM-1074 undergoes several types of chemical reactions, primarily focusing on its interaction with Bcl-2 and Bcl-xL proteins. The compound exhibits high binding affinity and inhibitory activity, leading to apoptosis in cancer cells. Common reagents and conditions used in these reactions include specific inhibitors and controlled environments to maintain the stability of the compound .
科学的研究の応用
BM-1074 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the interactions between small molecules and proteins. In biology, it helps in understanding the mechanisms of apoptosis and cell survival. In medicine, BM-1074 is being explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit the growth of cancer cells. Additionally, it has applications in the pharmaceutical industry for the development of new cancer therapies .
作用機序
BM-1074 exerts its effects by binding to Bcl-2 and Bcl-xL proteins, preventing them from inhibiting apoptosis. This leads to the activation of the caspase cascade, resulting in programmed cell death. The compound increases the expression of cleavage PARP and caspase-3 proteins, indicating strong apoptosis induction in vivo . The molecular targets and pathways involved include the mitochondrial pathway and the release of cytochrome c, which ultimately leads to cell death .
類似化合物との比較
BM-1074 is compared with other similar compounds such as BM-1197, which is also a potent and specific inhibitor of Bcl-2 and Bcl-xL proteins. Both compounds exhibit high binding affinity and inhibitory activity, but BM-1074 has shown more potent antiproliferative and anti-tumor activity in various cancer cell lines . Other similar compounds include those targeting the Bcl-2 family of proteins, but BM-1074 stands out due to its high specificity and efficacy .
特性
CAS番号 |
773115-32-5 |
---|---|
分子式 |
C11H9F3O2S |
分子量 |
262.25 g/mol |
IUPAC名 |
(E)-2-methyl-3-[3-(trifluoromethylsulfanyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C11H9F3O2S/c1-7(10(15)16)5-8-3-2-4-9(6-8)17-11(12,13)14/h2-6H,1H3,(H,15,16)/b7-5+ |
InChIキー |
MFONHJVEEPQNJJ-FNORWQNLSA-N |
異性体SMILES |
C/C(=C\C1=CC(=CC=C1)SC(F)(F)F)/C(=O)O |
正規SMILES |
CC(=CC1=CC(=CC=C1)SC(F)(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。